molecular formula C19H15N5O2S B2448411 N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1334374-24-1

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2448411
CAS No.: 1334374-24-1
M. Wt: 377.42
InChI Key: WUFLDHXYHVVZER-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound with diverse potential applications. This compound features multiple functional groups, making it an interesting subject for various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps:

  • Formation of the Pyrimidine Ring: : This may involve a condensation reaction between appropriate amines and carbonyl-containing precursors under acidic or basic conditions.

  • Introduction of the Phenyl Group: : A Suzuki coupling reaction could be employed to attach the phenyl ring to the pyrimidine.

  • Formation of the Benzo[c][1,2,5]thiadiazole Ring: : Cyclization reactions involving sulfur-containing reagents are commonly used.

  • Final Coupling: : A final amidation reaction attaches the benzo[c][1,2,5]thiadiazole moiety to the pyrimidine core.

Industrial Production Methods

On an industrial scale, optimizing these reactions involves:

  • Catalyst Selection: : Using robust and efficient catalysts for coupling reactions.

  • Reaction Conditions: : High yields often require precise control of temperature, pressure, and pH.

  • Purification: : Techniques like recrystallization and chromatography ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions may be performed using hydrogenation or metal hydrides.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly at positions sensitive to electron density changes.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

  • Reduction: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

  • Substitution: : Halogenating agents, nucleophiles like amines or thiols.

Major Products

  • Oxidation: : Oxidized derivatives with functional groups altered.

  • Reduction: : Reduced forms, potentially with altered electronic properties.

  • Substitution: : Various substituted derivatives with different functional groups replacing original moieties.

Scientific Research Applications

Chemistry

  • Material Science:

  • Catalysis: : As a ligand or catalyst in various organic reactions.

Biology

  • Drug Development: : The compound may act as a lead structure in the development of new pharmaceuticals targeting specific enzymes or receptors.

  • Biochemical Studies: : Used to probe biochemical pathways and molecular interactions.

Medicine

  • Therapeutic Agents: : Potential use in creating drugs with anti-inflammatory, anti-cancer, or anti-viral properties.

  • Diagnostics: : Used in imaging studies or as molecular markers.

Industry

  • Chemical Industry: : As an intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Industry: : In drug discovery and development pipelines.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide stands out due to:

  • Unique Functional Groups: : The presence of multiple reactive moieties makes it versatile in various chemical reactions.

  • Structural Features: : The combination of pyrimidine, phenyl, and benzo[c][1,2,5]thiadiazole rings.

Similar Compounds

  • N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-carboxamide

  • N-(2-(4-oxo-6-phenylpyrimidin-1(4H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

  • N-(2-(6-oxo-4-methylpyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

These compounds share structural similarities but differ in their functional groups or positioning, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O2S/c25-18-11-16(13-4-2-1-3-5-13)21-12-24(18)9-8-20-19(26)14-6-7-15-17(10-14)23-27-22-15/h1-7,10-12H,8-9H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUFLDHXYHVVZER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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